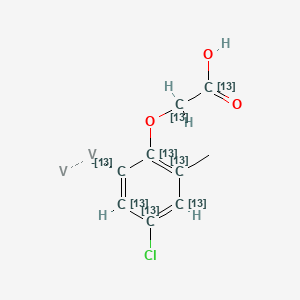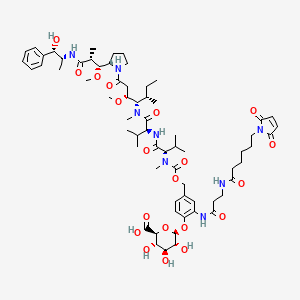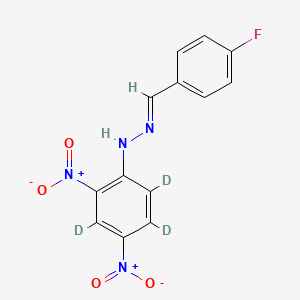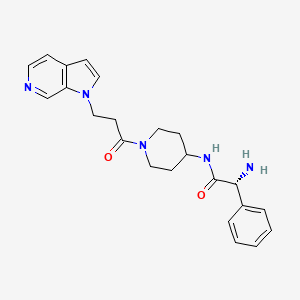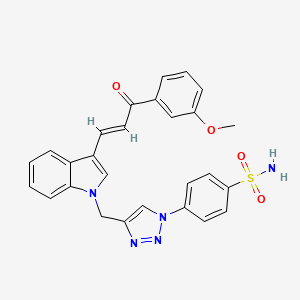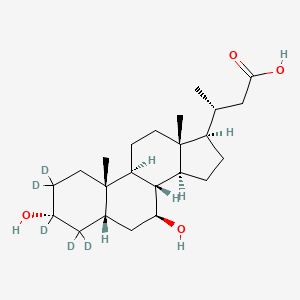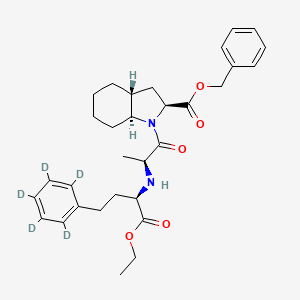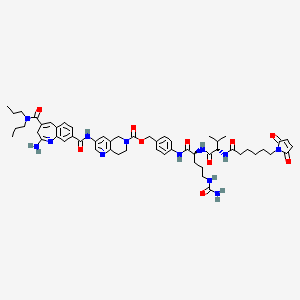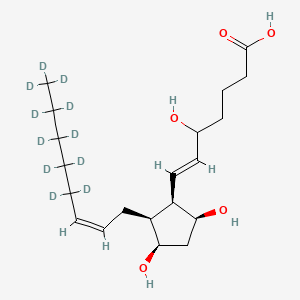
8,12-iso-iPF2|A-VI-d11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,12-iso-iPF2|A-VI-d11 is a deuterium-labeled analog of 8,12-iso-iPF2|A-VI, which is an isoprostane. Isoprostanes are a class of compounds formed by the free radical-induced peroxidation of arachidonic acid, a polyunsaturated fatty acid. These compounds are used as biomarkers for oxidative stress, which is a condition characterized by excessive free radicals in the body that can damage cells and tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,12-iso-iPF2|A-VI-d11 involves the incorporation of deuterium atoms into the parent compound 8,12-iso-iPF2|A-VI. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves the use of industrial-grade deuterated reagents and solvents, as well as specialized equipment to handle the reactions under controlled conditions. The process is optimized for yield and purity to meet the demands of scientific research and pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
8,12-iso-iPF2|A-VI-d11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions can vary but typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of this compound can lead to the formation of various oxidized isoprostanes, while reduction can lead to the formation of reduced isoprostanes .
Wissenschaftliche Forschungsanwendungen
8,12-iso-iPF2|A-VI-d11 is widely used in scientific research due to its role as a biomarker for oxidative stress. Its applications include:
Chemistry: Used in studies to understand the mechanisms of lipid peroxidation and the formation of isoprostanes.
Biology: Used to study the effects of oxidative stress on biological systems, including cells and tissues.
Medicine: Used as a biomarker to assess oxidative stress levels in various diseases, including cardiovascular diseases, neurodegenerative diseases, and cancer.
Wirkmechanismus
The mechanism of action of 8,12-iso-iPF2|A-VI-d11 involves its formation through the free radical-induced peroxidation of arachidonic acid. This process generates reactive oxygen species that can damage cellular components, leading to oxidative stress. The compound acts as a biomarker by indicating the presence and extent of oxidative stress in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 8,12-iso-iPF2|A-VI-d11 include other isoprostanes such as:
- 8,12-iso-iPF2|A-VI
- 8,12-iso-iPF2|A-VI-d4
- 8,12-iso-iPF2|A-VI-d8
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which makes it a valuable tool for mass spectrometry-based quantitation. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise measurement of oxidative stress levels in biological samples .
Eigenschaften
Molekularformel |
C20H34O5 |
|---|---|
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
(E)-7-[(1R,2S,3R,5S)-3,5-dihydroxy-2-[(Z)-4,4,5,5,6,6,7,7,8,8,8-undecadeuteriooct-2-enyl]cyclopentyl]-5-hydroxyhept-6-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/b7-6-,13-12+/t15?,16-,17+,18+,19-/m0/s1/i1D3,2D2,3D2,4D2,5D2 |
InChI-Schlüssel |
RZCPXIZGLPAGEV-JVUJZTPFSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C[C@@H]1[C@@H](C[C@@H]([C@@H]1/C=C/C(CCCC(=O)O)O)O)O |
Kanonische SMILES |
CCCCCC=CCC1C(CC(C1C=CC(CCCC(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



